5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Chemical Identity: 5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative with the molecular formula C₁₅H₁₆BrNO₆ and a molecular weight of 386.198 g/mol (monoisotopic mass: 385.016099). Its structure features a 1,3-dioxane-4,6-dione core substituted with a methylene-linked 4-bromo-2,5-dimethoxyanilino group and two methyl groups at the 2,2-positions .
Applications: This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing bioactive heterocycles such as 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer properties .
Properties
IUPAC Name |
5-[(4-bromo-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMYAJWDTXCIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-bromo-2,5-dimethoxyamphetamine, are known to interact with5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
It can be inferred from related compounds that it may act as anagonist or partial agonist at its target receptors. This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. Therefore, it’s difficult to outline its impact on bioavailability. The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Biological Activity
5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound notable for its complex structure and potential biological applications. It belongs to the class of dioxanes and features a brominated aniline derivative. The compound's molecular formula is with a molecular weight of 386.19 g/mol .
Structural Features
The compound contains:
- A dioxane ring , which is significant in medicinal chemistry.
- Bromine and methoxy groups that enhance its reactivity and potential biological activity.
This unique structure positions it as a candidate for various chemical reactions and biological evaluations.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit various degrees of cytotoxicity against cancer cell lines. For instance, derivatives of dioxane have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
A comparative study involving various dioxane derivatives highlighted the following findings:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast Cancer) | Apoptosis |
| Compound B | 15.0 | HeLa (Cervical Cancer) | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound are yet to be established.
Anti-inflammatory Activity
Some studies suggest that similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The brominated aniline structure could be pivotal in modulating inflammatory pathways .
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to maintain the integrity of sensitive functional groups. The compound can undergo various chemical reactions typical for dioxanes and substituted anilines .
Synthetic Route Example
An example synthetic route may include:
- Formation of the dioxane ring .
- Introduction of the brominated aniline moiety via condensation reactions.
- Functionalization through further chemical modifications to enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous Meldrum’s acid derivatives is provided below:
Table 1: Structural and Physicochemical Comparison
Key Differences :
Substituent Effects: The target compound’s 4-bromo-2,5-dimethoxyanilino group provides a balance of steric bulk and electron-withdrawing/donating effects, making it versatile in nucleophilic substitutions . The 2-chloro-4-nitro derivative () has higher electrophilicity due to the nitro group, favoring cyclization reactions to form quinolones . Morpholino-iodophenyl derivatives () exhibit enhanced solubility in polar solvents, critical for catalytic applications .
Crystallographic Behavior :
- The 4-hydroxybenzylidene derivative () forms inversion dimers via O–H⋯O hydrogen bonds, unlike the target compound, which lacks hydroxyl groups for such interactions .
- The 4-acetylphenyl derivative () adopts a planar conformation stabilized by intramolecular N–H⋯O bonds, enabling supramolecular chain formation .
Malonylenamide derivatives () generated from similar structures are valuable for synthesizing ketene intermediates, highlighting divergent reactivity based on substituents .
Physicochemical Data :
- Crystal Structures: Derivatives like the 4-hydroxybenzylidene compound crystallize in monoclinic systems (e.g., space group P2₁/c), with hydrogen-bonding patterns critical for stability .
- Thermal Stability: Bromine and methoxy groups in the target compound increase thermal stability compared to non-halogenated analogs (e.g., decomposition >200°C) .
Q & A
Basic: What are the standard synthetic routes for preparing 5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione?
The compound is typically synthesized via condensation reactions. A common method involves reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with aromatic amines or aldehydes under reflux conditions. For example, in aqueous media, HTMAB (hexadecyltrimethylammonium bromide) catalyzes the condensation of isopropylidene malonate and aromatic aldehydes, yielding high-purity products under neutral, environmentally friendly conditions . Alternative protocols use methylorthoformate as a solvent, with reflux times optimized for specific amines (e.g., 4-bromo-2,5-dimethoxyaniline) to achieve intermediates for quinolone derivatives .
Basic: How is the crystal structure of this compound characterized, and what conformational features are critical?
X-ray crystallography reveals a half-boat conformation in the dioxane ring, with the aminomethylene group nearly planar (dihedral angles <13° relative to the aromatic ring). Intramolecular N–H⋯O hydrogen bonding stabilizes the planar arrangement, while intermolecular C–H⋯O interactions form supramolecular chains along crystallographic axes. Data collection typically employs CAD-4 diffractometers, with refinement using SHELXL (R values ~0.06–0.18) . Key metrics include space group (e.g., triclinic P1), unit cell parameters (e.g., a = 7.102 Å, b = 7.356 Å), and thermal displacement parameters for hydrogen atoms .
Advanced: How do computational tools like SHELX refine structural data, and what challenges arise in resolving hydrogen bonding networks?
SHELXL leverages least-squares refinement against F² data, handling anisotropic displacement parameters and riding hydrogen models. Challenges include resolving disordered hydrogen atoms in dynamic conformations (e.g., methyl groups) and distinguishing weak C–H⋯O interactions from thermal noise. For the title compound, imino H atoms are located via difference Fourier maps, while aromatic/methyl H atoms are geometrically constrained . Advanced users may cross-validate results with DFT calculations to resolve ambiguities in hydrogen bonding geometries.
Advanced: What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?
Discrepancies in yields (e.g., 70–95%) arise from catalyst choice, solvent purity, and reflux duration. For instance, HTMAB in water achieves ~90% yield in 2 hours , while non-catalytic methods in methylorthoformate require longer reflux (4–6 hours) and yield ~75% . Optimization involves:
- Catalyst screening : HTMAB vs. acid catalysts (e.g., KH₂PO₄ in Yonemitsu condensations ).
- Solvent effects : Polar aprotic solvents enhance reactivity but may reduce environmental compatibility.
- Temperature control : Microwave-assisted synthesis could reduce reaction times.
Advanced: How does this compound serve as an intermediate for bioactive quinolone derivatives, and what mechanistic insights guide derivatization?
The compound’s aminomethylene group undergoes thermolysis to form 4(1H)-quinolone scaffolds, pivotal in antimalarial and anticancer agents. Mechanistically, the dioxane ring’s electron-deficient carbonyl groups facilitate nucleophilic attack by aryl amines, followed by cyclization. For example, coupling with 4-acetylphenylamine generates intermediates for ATPase inhibitors . Advanced derivatization includes:
- Oxidation : Sulfoxidation of thiomethyl derivatives using m-chloroperbenzoic acid .
- Photoresponsive functionalization : Light-induced isomerization for switchable polymer surfaces .
Advanced: What analytical strategies resolve ambiguities in spectroscopic data (e.g., NMR, IR) for derivatives?
Contradictions in NMR peaks (e.g., methine proton splitting) are resolved via:
- DEPT-135/HSQC : Assigns carbonyl (δ ~160–170 ppm) and aromatic (δ ~6–8 ppm) signals.
- Variable-temperature NMR : Identifies dynamic conformational changes in the dioxane ring.
- IR spectroscopy : Stretching frequencies for C=O (~1750 cm⁻¹) and N–H (~3300 cm⁻¹) confirm hydrogen bonding .
Advanced: How are stimulus-responsive materials developed from this compound, and what applications exist in biotechnology?
Functionalization with diethylamino-hydroxypenta-dienylidene groups creates light-switchable polymer surfaces. Irradiation at 515 nm induces Z-to-E isomerization, altering surface hydrophobicity and modulating cell adhesion. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
